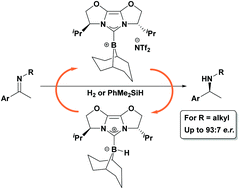Enantioselective reduction of N-alkyl ketimines with frustrated Lewis pair catalysis using chiral borenium ions†
Chemical Communications Pub Date: 2019-05-22 DOI: 10.1039/C9CC02900A
Abstract
Enantioselective reduction of ketimines was demonstrated using chiral N-heterocyclic carbene (NHC)-stabilised borenium ions in frustrated Lewis pair catalysis. High levels of enantioselectivity were achieved for substrates featuring secondary N-alkyl substituents. Comparative reactivity and mechanistic studies identify key determinants required to achieve useful enantioselectivity and represent a step forward in the further development of enantioselective FLP methodologies.


Recommended Literature
- [1] Near-infrared light-responsive photothermal α-Fe2O3@Au/PDA core/shell nanostructure with on–off controllable anti-bacterial effects†
- [2] Robust band gap of TiS3 nanofilms
- [3] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [4] Using polyoxometalates to enhance the capacity of lithium–oxygen batteries†
- [5] Cucurbit[7]uril host–guest complexes of the histamineH2-receptor antagonist ranitidine†
- [6] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [7] Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties†
- [8] An exosome-mimicking membrane hybrid nanoplatform for targeted treatment toward Kras-mutant pancreatic carcinoma†
- [9] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [10] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†










